Cas no 1149333-40-3 (1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate)

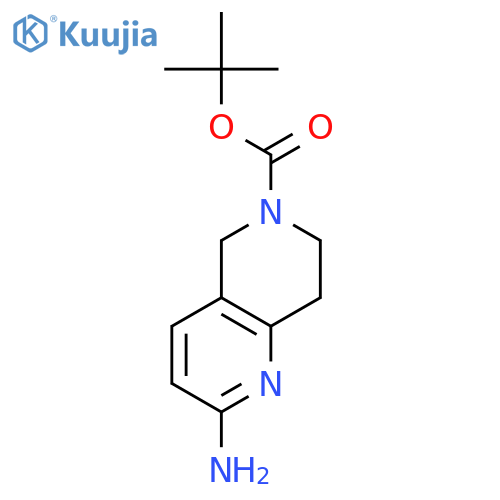

1149333-40-3 structure

商品名:1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS番号:1149333-40-3

MF:C13H19N3O2

メガワット:249.308862924576

MDL:MFCD16987655

CID:1202293

PubChem ID:58043778

1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- A903330

- MFCD16987655

- LVCYIRQQPQEBSD-UHFFFAOYSA-N

- tert-butyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

- CS-0376851

- A51001

- tert-butyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

- SCHEMBL10255757

- AS-79150

- EN300-3145079

- tert-butyl2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- 1149333-40-3

- tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- DB-290956

-

- MDL: MFCD16987655

- インチ: InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3,(H2,14,15)

- InChIKey: LVCYIRQQPQEBSD-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)N

計算された属性

- せいみつぶんしりょう: 58.0783

- どういたいしつりょう: 249.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 68.4Ų

じっけんとくせい

- 密度みつど: 1.187±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(2.2 g/l)(25ºC)、

- PSA: 0

1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A737195-1g |

tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |

1149333-40-3 | 95% | 1g |

$254.0 | 2025-02-21 | |

| Ambeed | A737195-250mg |

tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |

1149333-40-3 | 95% | 250mg |

$110.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D597167-5g |

tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |

1149333-40-3 | 98% | 5g |

$1235 | 2024-05-24 | |

| eNovation Chemicals LLC | D597167-15g |

tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |

1149333-40-3 | 98% | 15g |

$2485 | 2024-05-24 | |

| A2B Chem LLC | AE28838-1g |

tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |

1149333-40-3 | 97% | 1g |

$287.00 | 2024-01-04 | |

| abcr | AB594403-1g |

tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate; . |

1149333-40-3 | 1g |

€580.30 | 2024-07-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH698-5g |

tert-butyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

1149333-40-3 | 97% | 5g |

¥6298.0 | 2024-04-25 | |

| 1PlusChem | 1P0097IE-100mg |

tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |

1149333-40-3 | 95.00% | 100mg |

$77.00 | 2023-12-26 | |

| abcr | AB594403-250mg |

tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate; . |

1149333-40-3 | 250mg |

€278.30 | 2024-07-24 | ||

| abcr | AB594403-100mg |

tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate; . |

1149333-40-3 | 100mg |

€188.00 | 2024-07-24 |

1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1149333-40-3 (1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate) 関連製品

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1149333-40-3)1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):154.0/414.0/1449.0